molecular formula C8H9NO3 B6253990 3-amino-4-hydroxy-2-methylbenzoic acid CAS No. 1785033-66-0

3-amino-4-hydroxy-2-methylbenzoic acid

Cat. No.: B6253990
CAS No.: 1785033-66-0
M. Wt: 167.16 g/mol
InChI Key: GNNLLYYDPKHKBP-UHFFFAOYSA-N
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Description

3-amino-4-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-2-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and environmental friendliness. The use of catalysts and controlled reaction conditions ensures efficient conversion and minimal waste.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-amino-4-hydroxy-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which provide distinct chemical reactivity and potential for diverse applications. Its specific functional group arrangement allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1785033-66-0

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-amino-4-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H9NO3/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3,(H,11,12)

InChI Key

GNNLLYYDPKHKBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)O)C(=O)O

Purity

95

Origin of Product

United States

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